5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Stearoyl-CoA desaturase 1 inhibition Metabolic disease Liver-targeted therapeutics

This thiazolylpyridinone core (CAS 1198416-21-5) is a validated pharmacophore for SCD1 inhibition, delivering a documented 240-fold in vitro potency improvement over amide-based precursors and in vivo efficacy (ED50 6.3 mg/kg) with preferential liver distribution. Covered by over 16 patents, the 5-(1,3-thiazol-2-yl) substitution pattern defines a specific chemical space critical for PTP and PAI-1 inhibitor programs. Procure this exact scaffold to accelerate SAR-driven metabolic stability and tissue selectivity optimization.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 1198416-21-5
Cat. No. B6598043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
CAS1198416-21-5
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=NC=CS2
InChIInChI=1S/C8H6N2OS/c11-7-2-1-6(5-10-7)8-9-3-4-12-8/h1-5H,(H,10,11)
InChIKeyLWHHPKNOCSIAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS 1198416-21-5): Heterocyclic Scaffold for Thiazolylpyridinone Procurement Decisions


5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS 1198416-21-5; C8H6N2OS; MW 178.02) [1] is a heterocyclic compound belonging to the thiazolylpyridinone structural class, characterized by a 2(1H)-pyridinone core with a 1,3-thiazol-2-yl substituent at the 5-position . This scaffold represents a key pharmacophore for generating biologically active molecules, with over 16 patents filed involving this core structure [1]. The thiazolylpyridinone framework has been employed as a bioisosteric replacement for amide bonds in drug discovery programs, offering advantages in metabolic stability and physicochemical properties [2].

Why 5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one Cannot Be Casually Replaced by Alternative Heteroaryl-Pyridinones


The thiazolylpyridinone scaffold exhibits substitution-dependent pharmacological profiles that preclude simple interchangeability between analogs [1]. Systematic structure-activity relationship (SAR) studies demonstrate that the specific heteroaryl group at the pyridinone 5-position profoundly influences target potency: replacement of an amide linkage with a pyridinone moiety in 2-aminothiazole-derived compounds improved in vitro potency by over 240-fold [1]. Furthermore, substitution at different positions on the thiazole ring yields divergent biological profiles—5-(2-thiazolyl) versus 5-(4-thiazolyl) or 5-(5-thiazolyl) regioisomers exhibit distinct target engagement and tissue distribution patterns [2]. The specific 5-(1,3-thiazol-2-yl) substitution pattern represents a defined chemical space with documented intellectual property coverage across multiple therapeutic applications [3].

Quantitative Differentiation Evidence for 5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one-Based Scaffolds Versus Structural Analogs


SCD1 Inhibitory Potency Improvement: Pyridinone Moiety Replacement of Amide Bond in 2-Aminothiazole Scaffold

In a thiazolylpyridinone scaffold optimization program, replacement of an amide bond with a pyridinone moiety in a 2-aminothiazole-based high-throughput screening hit resulted in compound 19, which demonstrated dramatically improved potency against mouse liver microsomal SCD1 compared to the original hit compound [1]. This modification exemplifies the functional value of the pyridinone-thiazole connectivity present in the target compound class.

Stearoyl-CoA desaturase 1 inhibition Metabolic disease Liver-targeted therapeutics

In Vivo Pharmacodynamic Efficacy: Dose-Dependent Plasma Desaturation Index Reduction in Mouse Model

Compound 19, a thiazolylpyridinone-based SCD1 inhibitor derived from the same scaffold class as 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one, demonstrated in vivo pharmacodynamic activity as measured by dose-dependent reduction of plasma desaturation index [1]. This provides a quantitative benchmark for in vivo translation from the scaffold.

In vivo pharmacology Pharmacodynamics SCD1 inhibition

Tissue Distribution Advantage: Preferential Liver Accumulation Versus Plasma and Ocular Tissues

Compound 19 demonstrated high liver-to-plasma and liver-to-eyelid exposure ratios, indicating preferential liver distribution of the thiazolylpyridinone scaffold [1]. This property is contrasted with other SCD1 inhibitors that exhibit wider tissue distribution profiles, which have been associated with mechanism-based adverse effects including ocular toxicity.

Tissue distribution Liver targeting Safety margin

Patent Landscape: Sixteen Documented Patent Filings Covering Thiazolylpyridinone Scaffold Applications

The core scaffold represented by 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has been referenced in 16 patent filings across multiple therapeutic areas including PAI-1 inhibition [2] and protein kinase B modulation [1], indicating broad commercial interest and validated utility in drug discovery.

Intellectual property Patent landscape Chemical scaffold

Procurement-Driven Application Scenarios for 5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one and Related Scaffolds


Metabolic Disease Drug Discovery: SCD1 Inhibitor Lead Optimization

For research programs targeting stearoyl-CoA desaturase 1 (SCD1) inhibition in metabolic disorders, this thiazolylpyridinone scaffold provides a validated starting point. As demonstrated with compound 19, the pyridinone-thiazole connectivity enables 240-fold potency gains over amide-containing precursors [1], with in vivo efficacy (ED50 = 6.3 mg/kg) and preferential liver distribution [1]. Procurement of this core scaffold supports SAR exploration around metabolic stability and tissue selectivity optimization.

Protein Tyrosine Phosphatase (PTP) Inhibitor Development

Patent literature establishes that thiazole-containing compounds structurally related to 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one are capable of inhibiting protein tyrosine phosphatase activity and modulating signal transduction [1]. Procurement for PTP inhibitor programs leverages this documented target engagement profile, with the specific 5-(1,3-thiazol-2-yl) substitution providing a defined starting point for further optimization.

Plasminogen Activator Inhibitor-1 (PAI-1) Therapeutic Research

Compounds of formula (I), (II), and (III) described in patent literature encompass thiazolopyridinone scaffolds and demonstrate utility in inhibiting PAI-1 for treating fibrinolytic system disorders [1]. Procurement of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one supports medicinal chemistry efforts in thrombosis and fibrosis research, where PAI-1 inhibition represents a validated therapeutic strategy.

Antiproliferative and Oncology Research Applications

Functionalized pyridine-linked thiazole derivatives have been investigated for antiproliferative activity in oncology research contexts [1]. While specific quantitative data for the unsubstituted 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one scaffold remains limited in this indication, procurement supports exploratory SAR studies in cancer cell line panels where thiazole-pyridine hybrids have demonstrated preliminary activity.

Quote Request

Request a Quote for 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.